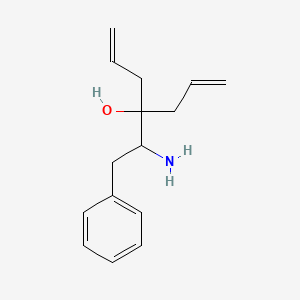

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol

描述

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol is a substituted hepta-1,6-dien-4-ol derivative characterized by a 1-amino-2-phenylethyl substituent. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol . The compound has 1 hydrogen bond donor (from the amino group) and 2 hydrogen bond acceptors (oxygen from the hydroxyl group and nitrogen from the amino group), along with 5 rotatable bonds . Safety data classify it as an irritant (Xi hazard symbol) but lack detailed toxicological profiles .

属性

IUPAC Name |

4-(1-amino-2-phenylethyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-3-10-15(17,11-4-2)14(16)12-13-8-6-5-7-9-13/h3-9,14,17H,1-2,10-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQQEJWDGKNROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C(CC1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 1-phenyl-2-aminoethane.

Addition Reaction: The precursor undergoes an addition reaction with a heptadiene derivative under controlled conditions.

Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

科学研究应用

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study demonstrated that derivatives of hepta-1,6-dienes can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have shown that compounds containing amino and hydroxyl groups can offer neuroprotective benefits. For instance, derivatives of this compound have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Anticancer Potential

Research into similar compounds has revealed their potential as anticancer agents. The presence of the amino group may enhance binding to specific receptors involved in cancer cell proliferation. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .

Case Study 1: Antioxidant Efficacy

A study involving the administration of this compound in a model organism demonstrated a marked reduction in oxidative damage markers compared to control groups. The compound was found to reduce malondialdehyde levels significantly while increasing antioxidant enzyme activities .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment with rodents subjected to neurotoxic agents, treatment with this compound resulted in improved cognitive function and reduced neuronal loss as assessed by behavioral tests and histological analysis .

作用机制

The mechanism of action of 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Structural Analogs and Key Differences

The hepta-1,6-dien-4-ol backbone is versatile, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

生物活性

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and findings from recent research studies.

- Molecular Formula : C15H21NO

- Molecular Weight : 231.34 g/mol

- CAS Number : 52389-64-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group and the phenyl ring in its structure allow it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antitumor Activity

A study highlighted the antitumor potential of compounds related to this compound. It was found to exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 8.99 |

| HepG2 (Liver) | 99.98 | 6.92 |

| DU145 (Prostate) | 99.93 | 7.89 |

| MCF7 (Breast) | 100.39 | 8.26 |

These results suggest that the compound has a strong potential for further development as an anticancer agent .

Neuroprotective Effects

Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties. This is hypothesized to be due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Study on Antitumor Mechanisms :

- Neuroprotective Studies :

- Pharmacokinetics and Toxicology :

常见问题

Q. Q1. What are the recommended methodologies for synthesizing 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol, and how can its purity be validated?

Answer:

- Synthesis: Utilize multi-step organic reactions, such as Michael addition or allylic amination, to assemble the hepta-1,6-dien-4-ol backbone. The amino-phenylethyl group can be introduced via reductive amination or Grignard reactions. Ensure inert conditions (argon/nitrogen) to prevent oxidation of the diene system .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Monitor intermediates using TLC with UV visualization .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -/-NMR, FT-IR (amine N-H stretch ~3300 cm), and high-resolution mass spectrometry (HRMS) .

Q. Q2. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Hazard Mitigation: Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile intermediates .

- Storage: Store under nitrogen at -20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to the diene’s reactivity .

- Waste Disposal: Neutralize amine-containing waste with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis?

Answer:

- Modeling: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze the compound’s frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states to predict enantioselectivity in catalytic reactions .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) to refine force fields and improve predictive accuracy .

Q. Q4. What experimental strategies resolve contradictions in reported thermodynamic data for this compound (e.g., conflicting ΔHf\Delta H_fΔHf values)?

Answer:

- Data Reconciliation: Replicate calorimetric measurements (e.g., bomb calorimetry) under standardized conditions (25°C, 1 atm). Compare results with literature values from authoritative databases like NIST Chemistry WebBook .

- Error Analysis: Investigate potential sources of discrepancy, such as impurities in earlier samples (validate via GC-MS) or inconsistent reaction conditions (e.g., solvent polarity effects) .

Q. Q5. How can the compound’s stereochemistry be rigorously determined, and what techniques minimize epimerization during analysis?

Answer:

- Stereochemical Analysis: Use NOESY NMR to confirm spatial proximity of protons in the amino-phenylethyl group. For chiral centers, employ X-ray crystallography or Mosher’s ester derivatization .

- Epimerization Prevention: Conduct analyses at low temperatures (-40°C) and use non-polar solvents (e.g., CDCl) to stabilize the configuration. Avoid prolonged exposure to acidic/basic conditions .

Q. Q6. What are the challenges in designing bioactivity assays for this compound, given its structural complexity?

Answer:

- Assay Design: Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) over broad-spectrum screens. Use fluorescence polarization or SPR (surface plasmon resonance) for real-time interaction monitoring .

- Interference Mitigation: Pre-treat the compound with Chelex resin to remove trace metals that may skew results. Include controls with structural analogs to isolate pharmacophore effects .

Methodological Resources

Q. Q7. Which databases and tools are recommended for literature reviews on similar polyfunctional amines?

Answer:

- Primary Sources: Search PubMed for pharmacological studies and SciFinder for synthetic routes. Use Connected Papers to map citation networks and identify understudied applications .

- Thermochemical Data: Access NIST Chemistry WebBook for and reaction enthalpies. Validate computational models using Gaussian or ORCA software suites .

Q. Q8. How should researchers document experimental protocols to ensure reproducibility?

Answer:

- Detailed Records: Log reaction parameters (temperature, solvent, catalyst loading) in electronic lab notebooks (e.g., LabArchives). Include raw spectral data (NMR, MS) in supplementary materials .

- FAIR Principles: Adhere to Findable, Accessible, Interoperable, and Reusable (FAIR) guidelines by depositing data in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。